2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine
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Overview
Description
2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 2-methyl group and a 3-methylcyclohex-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine typically involves the alkylation of a pyridine derivative with a suitable cyclohexene precursor. One common method involves the reaction of 2-methylpyridine with 3-methylcyclohex-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexene ring to a cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: A structurally similar compound with a cyclohexenone ring.
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: Another compound with a similar cyclohexene structure.
Uniqueness
2-Methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine is unique due to its combination of a pyridine ring with a substituted cyclohexene group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1134-38-9 |
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Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-methyl-5-(3-methylcyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C13H17N/c1-10-4-3-5-12(8-10)13-7-6-11(2)14-9-13/h4,6-7,9,12H,3,5,8H2,1-2H3 |
InChI Key |
WPMGDPCSPDBTGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)C2=CN=C(C=C2)C |
Origin of Product |
United States |
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